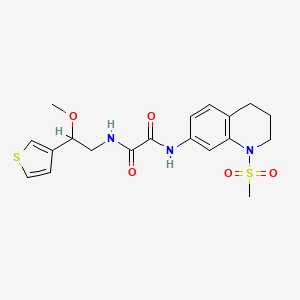

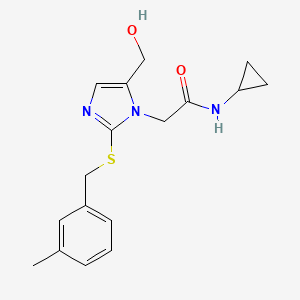

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.

BenchChem offers high-quality N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Mechanism of Action

Investigations into tetrahydroquinoline derivatives have revealed their pharmacological potential, including inhibitory effects on enzymes and receptors critical for disease progression. For instance, studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), suggesting a pathway for developing cardiovascular and neurological disorder treatments (Grunewald, Romero, & Criscione, 2005).

Antibacterial Applications

The synthesis and evaluation of 2-sulfonylquinolones have demonstrated their potential as broad-spectrum antibacterial agents, effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the importance of sulfonylquinolines in addressing antibiotic resistance, a growing concern in public health (Hashimoto et al., 2007).

Herbicidal Activity

Tetrahydroquinoline derivatives have also been explored for their herbicidal activity, indicating the versatility of these compounds in agricultural applications. Research on triazolinone derivatives incorporating tetrahydroquinoline scaffolds has highlighted novel Protox inhibitors, offering promising avenues for developing post-emergent herbicides for broadleaf weed control in rice fields (Luo et al., 2008).

Neuropharmacological Applications

Further studies on arylsulfonamide derivatives of tetrahydroquinolines have identified new α1-adrenoceptor antagonists with uroselective activity, marking significant progress in designing therapies for urological conditions without the cardiovascular side effects commonly associated with existing treatments (Rak et al., 2016).

Anticancer Properties

The discovery of histone deacetylase (HDAC) inhibitors among tetrahydroquinoline derivatives, exhibiting cytotoxicity towards cancer cells, illustrates the compound class's potential in cancer therapy. Such compounds have shown effectiveness in suppressing tumor growth, particularly in prostate cancer models, highlighting their therapeutic promise (Liu et al., 2015).

properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-27-17(14-7-9-28-12-14)11-20-18(23)19(24)21-15-6-5-13-4-3-8-22(16(13)10-15)29(2,25)26/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWHJWFVCZPNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2465109.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]but-2-ynamide](/img/structure/B2465122.png)

![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)